molecular formula C10H10F2O2 B6289515 2,6-Difluoro-3-propoxybenzaldehyde CAS No. 2484888-92-6

2,6-Difluoro-3-propoxybenzaldehyde

Cat. No. B6289515
CAS RN: 2484888-92-6
M. Wt: 200.18 g/mol
InChI Key: MRRSOMIRRZQVMR-UHFFFAOYSA-N
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Description

2,6-Difluoro-3-propoxybenzaldehyde is a chemical compound with the CAS Number: 2484888-92-6 . It has a molecular weight of 200.18 and its IUPAC name is this compound . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10F2O2/c1-2-5-14-9-4-3-8(11)7(6-13)10(9)12/h3-4,6H,2,5H2,1H3 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a liquid with a molecular weight of 200.18 . Its IUPAC name is this compound .

Scientific Research Applications

Synthesis and Optimization

2,6-Difluoro-3-propoxybenzaldehyde has been synthesized and optimized from 2,6-dichlorobenzaldehyde using potassium fluoride in tetramethylene sulfoxide, achieving a yield and purity of 61.2% and 98.1%, respectively. The optimization process considered the mole ratio of reagents, solvent volume, and reaction conditions to enhance the efficiency of the synthesis (Wang Ya-lou, 2004).

Spectroscopic Analysis and Isomerism

The compound's structural isomers, including this compound, have been studied using matrix-isolation infrared spectroscopy. This analysis highlighted photo-induced rotational isomerism upon UV irradiation, identifying two rotamers (anti and syn) and providing insights into the energy differences between these rotamers, which correlate well with DFT calculations (T. Itoh et al., 2011).

Structural and Molecular Interactions

The compound has been involved in studies examining π-stacked hydrogen-bonded chains of rings, demonstrating its potential in forming complex molecular architectures. These studies offer valuable insights into the compound's ability to engage in hydrogen bonding and π–π stacking interactions, contributing to the understanding of its structural and chemical properties (S. Wardell et al., 2005).

Anticancer Research

Fluorinated analogs of this compound have been synthesized and evaluated for their anticancer activity. This research is crucial in the development of new chemotherapeutic agents, offering a pathway to potentially potent and selective cancer treatments (N. Lawrence et al., 2003).

Reductive Etherification and Synthesis of Novel Compounds

The compound has been utilized in the reductive etherification of 2-aryloxybenzaldehydes and 2-(arylthio)benzaldehydes, leading to the synthesis of novel symmetrical dibenzyl ethers and thioethers. This process highlights its versatility in organic synthesis, enabling the creation of a range of structurally diverse and potentially biologically active compounds (Anamika Prajapati et al., 2019).

properties

IUPAC Name

2,6-difluoro-3-propoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O2/c1-2-5-14-9-4-3-8(11)7(6-13)10(9)12/h3-4,6H,2,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRRSOMIRRZQVMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C(=C(C=C1)F)C=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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